molecular formula C17H19N7O2 B12336346 Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(piperidin-4-ylamino)nicotinate

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(piperidin-4-ylamino)nicotinate

Cat. No.: B12336346
M. Wt: 353.4 g/mol
InChI Key: KWKCNKSTWSRLEP-UHFFFAOYSA-N
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Description

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(piperidin-4-ylamino)nicotinate is a complex organic compound that features a nicotinate core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(piperidin-4-ylamino)nicotinate typically involves multi-step organic reactions. The process may start with the preparation of the nicotinate core, followed by the introduction of the piperidin-4-ylamino group and the 5-cyanopyrazin-2-ylamino group. Common reagents and conditions used in these steps include:

    Nucleophilic substitution reactions: to introduce amino groups.

    Cyanation reactions: to introduce the cyano group.

    Catalysts: such as palladium or copper to facilitate coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(piperidin-4-ylamino)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: The compound can participate in substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(piperidin-4-ylamino)nicotinate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, or interfering with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler compound with a similar core structure.

    Piperidinyl derivatives: Compounds with similar piperidine substitutions.

    Cyanopyrazine derivatives: Compounds with similar pyrazine and cyano groups.

Uniqueness

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(piperidin-4-ylamino)nicotinate is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H19N7O2

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-(piperidin-4-ylamino)pyridine-3-carboxylate

InChI

InChI=1S/C17H19N7O2/c1-26-17(25)13-9-22-15(24-16-10-20-12(7-18)8-21-16)6-14(13)23-11-2-4-19-5-3-11/h6,8-11,19H,2-5H2,1H3,(H2,21,22,23,24)

InChI Key

KWKCNKSTWSRLEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1NC2CCNCC2)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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